![molecular formula C10H10BrNO3S B14201161 2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]- CAS No. 830319-67-0](/img/structure/B14201161.png)
2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]- is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely recognized for their versatile biological activities and applications in medicinal chemistry
Méthodes De Préparation
The synthesis of 2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]- can be achieved through various synthetic routes. One common method involves the reaction of N-(2-bromophenyl)sulfonyl chloride with pyrrolidinone under basic conditions . The reaction typically requires the use of a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: Reduction of the sulfonyl group can yield sulfinyl or sulfhydryl derivatives.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]- involves its interaction with specific molecular targets. The bromophenyl sulfonyl group can form strong interactions with proteins, potentially inhibiting their function . The compound may also interfere with cellular pathways by binding to key enzymes or receptors, leading to altered cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]- include other pyrrolidinone derivatives such as:
Propriétés
Numéro CAS |
830319-67-0 |
|---|---|
Formule moléculaire |
C10H10BrNO3S |
Poids moléculaire |
304.16 g/mol |
Nom IUPAC |
1-(2-bromophenyl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C10H10BrNO3S/c11-8-4-1-2-5-9(8)16(14,15)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2 |
Clé InChI |
DHSBQTASOQCIMA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)S(=O)(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14201084.png)
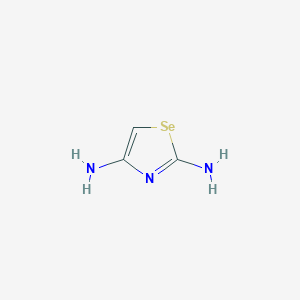
![1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14201095.png)

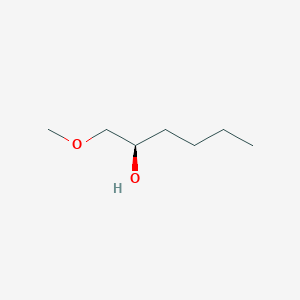
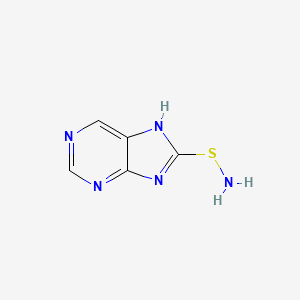
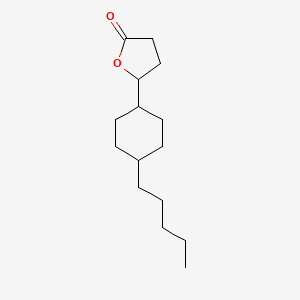
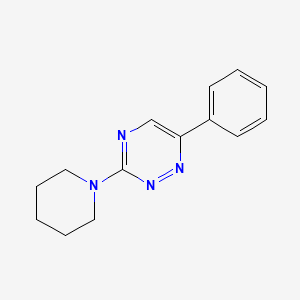
![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)
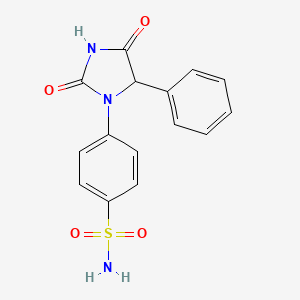
![(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14201129.png)
![3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14201134.png)
![N-(2-Cyanoethyl)-4'-(heptyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201149.png)
![{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone](/img/structure/B14201153.png)
